molecular formula C12H20O2 B146774 Geranyl acetate CAS No. 105-87-3

Geranyl acetate

Cat. No. B146774
CAS RN: 105-87-3
M. Wt: 196.29 g/mol
InChI Key: HIGQPQRQIQDZMP-DHZHZOJOSA-N
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Description

Geranyl acetate: is an organic compound that belongs to the family of terpenoids. It is a colorless liquid with a pleasant, fruity-rose aroma. The molecular formula of this compound is C12H20O2 , and it is composed of carbon, hydrogen, and oxygen atoms. This compound is widely used in various industries, including perfumery, flavoring, and aromatherapy, due to its appealing scent and beneficial properties .

Scientific Research Applications

Geranyl acetate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of geranyl acetate involves its interaction with various molecular targets and pathways. It is known for its strong antioxidant properties, which are attributed to its ability to reduce free radical stability via electron or hydrogen donating mechanisms. Additionally, this compound can interact with cellular membranes and proteins, leading to its antimicrobial and anti-inflammatory effects .

Safety and Hazards

While Geranyl acetate is generally recognized as safe (GRAS) by the Food and Drug Administration (FDA) when used in food, exposure to high concentrations can cause skin irritation or allergic reactions . It is biodegradable, posing minimal risk to the environment when disposed of correctly .

Future Directions

Advances in technology and research are continually revealing new potential uses for Geranyl acetate. Current research is exploring its possible applications in pest control, where its strong aroma can act as an effective insect repellent . Another promising direction is the production of natural this compound from glycerol at high concentration and selectivity using Escherichia coli .

Biochemical Analysis

Biochemical Properties

Geranyl acetate is a terpenoid, which means it is derived from terpenes, a large and diverse class of organic compounds produced by a variety of plants . It is synthesized from geraniol through the process of esterification with acetic acid .

Cellular Effects

This compound has been found to exhibit anticancer activity when tested against certain cell lines . It influences the viability of the cells in a dose- and time-dependent manner . This compound has also been shown to induce apoptosis, DNA damage, and cell cycle arrest .

Molecular Mechanism

It is known that this compound can be metabolized to geraniol and acetic acid . Geraniol then enters the mevalonate pathway and may revert the genetic or pharmacological inhibition . This suggests that this compound may exert its effects at the molecular level through interactions with various biomolecules in the mevalonate pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have a significant positive effect on productivity when the conversion of geraniol to less toxic this compound is achieved . This suggests that this compound may have long-term effects on cellular function .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, related compounds such as geraniol have been studied. For example, mice treated with 120 mg/kg of geraniol for 4 weeks showed increased anti-oxidative defenses with no signs of liver toxicity

Metabolic Pathways

This compound is involved in the terpenoid biosynthetic pathway . It is synthesized from geraniol through the process of esterification with acetic acid . This process involves the conversion of geranyl diphosphate (GPP) into geraniol .

Transport and Distribution

It is known that this compound is insoluble in water but soluble in organic solvents , which may influence its distribution within cells and tissues.

Subcellular Localization

A study on a related compound, geraniol, found that a geraniol synthase was localized in the chloroplasts

Preparation Methods

Synthetic Routes and Reaction Conditions: Geranyl acetate is commonly synthesized through the esterification of geraniol with acetic acid . This reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions usually include heating the mixture to a temperature of around 60-70°C and maintaining it for several hours to ensure complete conversion .

Industrial Production Methods: Industrially, this compound can be obtained through the fractional distillation of essential oils from plants such as citronella, lemongrass, and geranium. The essential oils are subjected to steam distillation or cold pressing to extract the raw oil, which is then purified through fractional distillation to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Geranyl acetate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form geraniol and other oxidation products.

    Reduction: Reduction of this compound can yield geraniol.

    Substitution: this compound can undergo substitution reactions, where the acetate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Comparison with Similar Compounds

Geranyl acetate is often compared with other similar compounds, such as:

    Geraniol: An alcohol derivative of this compound with a similar floral aroma.

    Neryl acetate: An isomer of this compound with a slightly different structure and aroma.

    Citronellol: Another terpenoid with a similar structure but a different scent profile.

Uniqueness: this compound is unique due to its specific ester structure, which imparts a distinct fruity-rose aroma. This makes it particularly valuable in the fragrance and flavor industries, where it is used to create sweet, citrusy scents and flavors .

properties

IUPAC Name

[(2E)-3,7-dimethylocta-2,6-dienyl] acetate
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InChI

InChI=1S/C12H20O2/c1-10(2)6-5-7-11(3)8-9-14-12(4)13/h6,8H,5,7,9H2,1-4H3/b11-8+
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InChI Key

HIGQPQRQIQDZMP-DHZHZOJOSA-N
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Canonical SMILES

CC(=CCCC(=CCOC(=O)C)C)C
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Isomeric SMILES

CC(=CCC/C(=C/COC(=O)C)/C)C
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Molecular Formula

C12H20O2
Record name GERANYL ACETATE
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DSSTOX Substance ID

DTXSID0020654
Record name Geranyl acetate
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Molecular Weight

196.29 g/mol
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Physical Description

Geranyl acetate is a clear colorless liquid with an odor of lavender. (NTP, 1992), Liquid, Clear colorless liquid with a sweet odor like lavender; [HSDB], Solid, colourless liquid with a floral odour
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Record name 2,6-Octadien-1-ol, 3,7-dimethyl-, 1-acetate, (2E)-
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Boiling Point

468 °F at 760 mmHg (NTP, 1992), Approx. 242 °C with decomposition., 240.00 to 245.00 °C. @ 760.00 mm Hg
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Flash Point

greater than 200 °F (NTP, 1992), >212 °F (>100 °C) closed cup
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), 1.8 IN 70% ALCOHOL; SOL IN MOST ORG SOLVENTS, Soluble in most fixed oils; slightly soluble in propylene glycol., Solubility in alcohol: 1 mL in 9 mL 70% alcohol, Insoluble in glycerol; soluble in alcohol, ether, For more Solubility (Complete) data for GERANYL ACETATE (6 total), please visit the HSDB record page., soluble in alcohol, most fixed oils; slightly soluble in propylene glycol; insoluble in glycerine, water, 1 ml in 9 ml 70% alcohol (in ethanol)
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Density

0.907 at 77 °F (NTP, 1992) - Less dense than water; will float, 0.9174 at 15 °C/15 °C, 0.900-0.914
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Vapor Density

6.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

0.02 mmHg at 68 °F ; 1 mmHg at 164.3 °F (NTP, 1992), 0.03 [mmHg]
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Color/Form

Clear, colorless liquid

CAS RN

105-87-3, 33843-18-4, 68311-13-7
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Melting Point

< 25 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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